(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine
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Overview
Description
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-ethylbenzaldehyde and 3-thienylamine are the starting materials. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Methylphenyl)-1-(3-thienyl)methanimine
- (E)-N-(4-Ethylphenyl)-1-(2-thienyl)methanimine
- (E)-N-(4-Ethylphenyl)-1-(3-furyl)methanimine
Uniqueness
(E)-N-(4-Ethylphenyl)-1-(3-thienyl)methanimine is unique due to the presence of both the 4-ethylphenyl and 3-thienyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
391609-58-8 |
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Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C13H13NS/c1-2-11-3-5-13(6-4-11)14-9-12-7-8-15-10-12/h3-10H,2H2,1H3 |
InChI Key |
ZFWZYSRUYRUYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CSC=C2 |
Origin of Product |
United States |
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